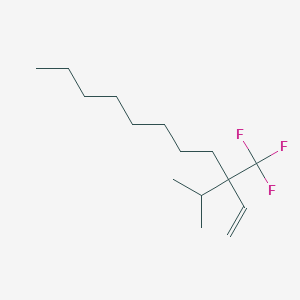
3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene is an organic compound characterized by the presence of a trifluoromethyl group and an isopropyl group attached to an undecene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undec-1-ene, isopropyl bromide, and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions may include the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reactions.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
3-(Propan-2-yl)-3-(trifluoromethyl)dec-1-ene: Similar structure with one less carbon atom in the backbone.
3-(Propan-2-yl)-3-(trifluoromethyl)dodec-1-ene: Similar structure with one more carbon atom in the backbone.
3-(Propan-2-yl)-3-(trifluoromethyl)undecane: Saturated version of the compound.
属性
CAS 编号 |
821799-50-2 |
|---|---|
分子式 |
C15H27F3 |
分子量 |
264.37 g/mol |
IUPAC 名称 |
3-propan-2-yl-3-(trifluoromethyl)undec-1-ene |
InChI |
InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3 |
InChI 键 |
BJQKCLRDXYOSRS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C=C)(C(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
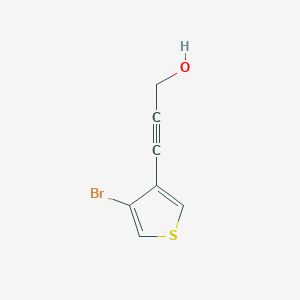
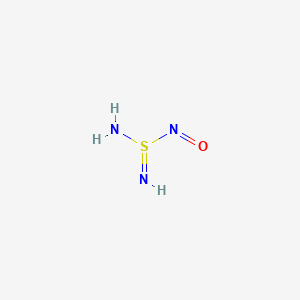
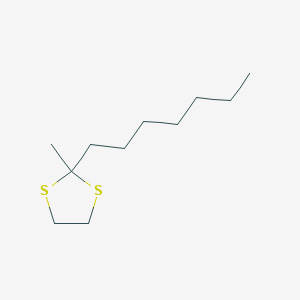
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
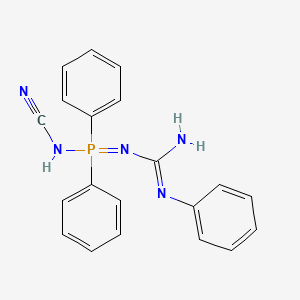
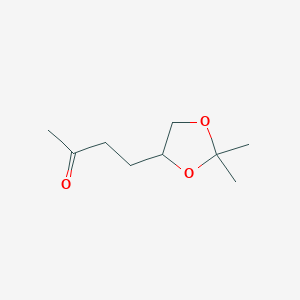
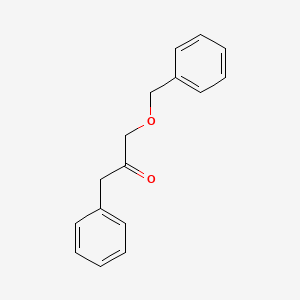
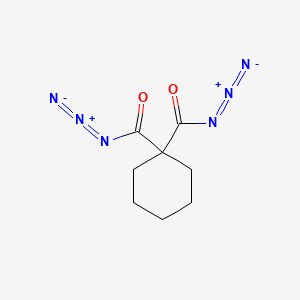
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
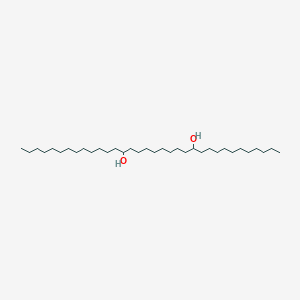
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
